molecular formula C13H19ClFN5 B12231071 5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12231071
M. Wt: 299.77 g/mol
InChI Key: ISERUBOFDZUGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorinated pyrazole ring, and a hydrochloride salt. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl and fluorinated groups. Common reagents used in these reactions include hydrazines, alkyl halides, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound. Safety protocols and environmental considerations are also critical in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine
  • 5-cyclopropyl-N-[(5-bromo-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine

Uniqueness

The uniqueness of 5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine lies in its fluorinated pyrazole ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability, lipophilicity, and potential bioactivity compared to its chloro or bromo analogs.

Properties

Molecular Formula

C13H19ClFN5

Molecular Weight

299.77 g/mol

IUPAC Name

5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H18FN5.ClH/c1-8-10(13(14)19(3)16-8)7-15-12-6-11(9-4-5-9)17-18(12)2;/h6,9,15H,4-5,7H2,1-3H3;1H

InChI Key

ISERUBOFDZUGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNC2=CC(=NN2C)C3CC3)F)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.